1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide
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Overview
Description
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide is a chemical compound with the molecular formula C8H12N2O2•2HBr. It is a deuterated derivative of 1,4-Bis(1-aziridinyl)-2,3-butanedione, which is used in various chemical syntheses. The compound is known for its application in the synthesis of 2,3-butanedione derivatives and is primarily used for research purposes .
Preparation Methods
The synthesis of 1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide involves the reaction of aziridine with butanedione under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound involves large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality.
Chemical Reactions Analysis
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to yield corresponding reduced derivatives.
Substitution: The aziridine groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide involves the interaction of its aziridine groups with various molecular targets. The aziridine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide can be compared with other similar compounds such as:
1,4-Bis(1-aziridinyl)-2,3-butanedione: The non-deuterated version of the compound.
1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide: The non-deuterated dihydrobromide salt.
1,4-Bis(1-aziridinyl)-2,3-butanedione-d8: The deuterated version without the dihydrobromide salt. The uniqueness of this compound lies in its deuterated nature, which can provide different kinetic isotope effects and stability compared to its non-deuterated counterparts
Properties
IUPAC Name |
1,4-bis(2,2,3,3-tetradeuterioaziridin-1-yl)butane-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2/i1D2,2D2,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPCQCAKDHMRJ-SVYQBANQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC(=O)C(=O)CN2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N1CC(=O)C(=O)CN2C(C2([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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